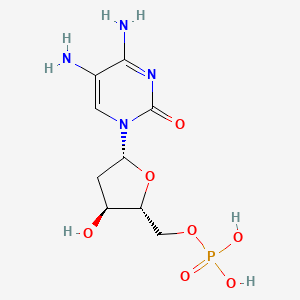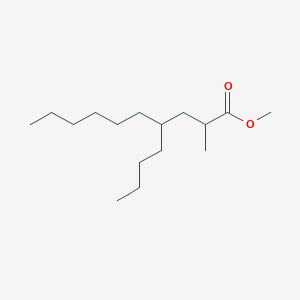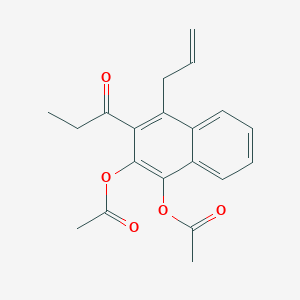
5-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2’-deoxycytidine 5’-(dihydrogen phosphate) is a nucleotide analog that plays a crucial role in various biochemical processes. It is a derivative of deoxycytidine, where the amino group is attached to the 5th position of the cytosine ring, and the phosphate group is esterified to the 5’ position of the deoxyribose moiety. This compound is significant in the study of DNA synthesis and repair mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2’-deoxycytidine 5’-(dihydrogen phosphate) typically involves the phosphorylation of 5-Amino-2’-deoxycytidine. The process begins with the protection of the hydroxyl groups on the deoxyribose moiety, followed by the introduction of the phosphate group using phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound involves large-scale phosphorylation reactions using automated synthesizers. The process is optimized for high yield and purity, employing techniques such as column chromatography for purification. The final product is often obtained as a disodium salt to enhance its solubility and stability.
化学反応の分析
Types of Reactions
5-Amino-2’-deoxycytidine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form deoxycytidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of 5-Amino-2’-deoxycytidine.
Reduction: Deoxycytidine derivatives.
Substitution: Various substituted amino derivatives depending on the nucleophile used.
科学的研究の応用
5-Amino-2’-deoxycytidine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: Plays a role in the study of DNA synthesis, repair, and methylation processes.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with DNA replication.
Industry: Utilized in the production of diagnostic reagents and molecular biology kits.
作用機序
The mechanism of action of 5-Amino-2’-deoxycytidine 5’-(dihydrogen phosphate) involves its incorporation into DNA during replication. Once incorporated, it can inhibit DNA polymerase activity, leading to the termination of DNA synthesis. This compound can also act as a substrate for DNA methyltransferases, thereby affecting DNA methylation patterns and gene expression.
類似化合物との比較
Similar Compounds
2’-Deoxycytidine 5’-(dihydrogen phosphate): A closely related compound without the amino group at the 5th position.
5-Azacytidine: A nucleoside analog with a nitrogen atom replacing the carbon at the 5th position of the cytosine ring.
Decitabine: A derivative of 5-Azacytidine used in the treatment of myelodysplastic syndromes.
Uniqueness
5-Amino-2’-deoxycytidine 5’-(dihydrogen phosphate) is unique due to the presence of the amino group at the 5th position, which imparts distinct chemical reactivity and biological activity. This modification allows it to participate in specific biochemical pathways and makes it a valuable tool in research and therapeutic applications.
特性
CAS番号 |
88188-04-9 |
|---|---|
分子式 |
C9H15N4O7P |
分子量 |
322.21 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(4,5-diamino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H15N4O7P/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(20-7)3-19-21(16,17)18/h2,5-7,14H,1,3,10H2,(H2,11,12,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
InChIキー |
HLACHKVVHDNXNH-RRKCRQDMSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)N)COP(=O)(O)O)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)N)COP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one](/img/structure/B14401283.png)



![2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one](/img/structure/B14401320.png)

![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one](/img/structure/B14401326.png)
![N-{[3-Phenyl-2-(pyrrolidine-1-sulfonyl)oxiran-2-yl]methyl}ethanamine](/img/structure/B14401329.png)
![6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14401334.png)
![3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine](/img/structure/B14401342.png)

![1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride](/img/structure/B14401344.png)

